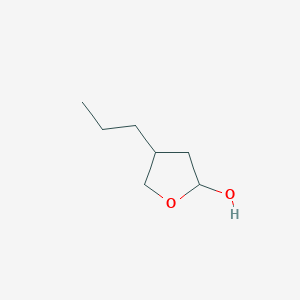

4-Propyltetrahydrofuran-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

130.18 g/mol |

IUPAC Name |

4-propyloxolan-2-ol |

InChI |

InChI=1S/C7H14O2/c1-2-3-6-4-7(8)9-5-6/h6-8H,2-5H2,1H3 |

InChI Key |

GLEUPMMDXWPVCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CC(OC1)O |

Origin of Product |

United States |

Contextualization Within Tetrahydrofuran Chemistry

The tetrahydrofuran (B95107) ring is a fundamental five-membered oxygen-containing heterocycle that forms the core of numerous biologically active molecules. nih.gov The stereoselective synthesis of substituted tetrahydrofurans is a major focus in organic chemistry, with a wide array of methods developed to control the relative and absolute stereochemistry of substituents on the ring. nih.govnih.gov These methods include nucleophilic substitution processes, such as intramolecular SN2 reactions, as well as more complex transition-metal-catalyzed cyclizations. nih.govnih.gov

4-Propyltetrahydrofuran-2-ol, with its propyl group at the C4 position and a hydroxyl group at the anomeric C2 position, represents a specific yet important structural motif within the broader family of substituted tetrahydrofurans. The presence of the 4-propyl substituent is significant as it introduces a non-polar alkyl chain that can influence the molecule's physical properties and biological interactions. The hydroxyl group at the C2 position renders the compound a lactol, which exists in equilibrium with its open-chain aldehyde form. This functionality is key to its role as a synthetic intermediate, allowing for a variety of subsequent chemical transformations. The stereochemistry at both the C2 and C4 positions, and potentially at C3 depending on the synthetic route, offers a scaffold with multiple stereocenters, making its stereocontrolled synthesis a challenging yet valuable endeavor. acs.org

Significance As a Synthetic Intermediate or Target Compound

The importance of a chemical compound in organic synthesis is often defined by its utility as a building block for more complex molecules. 4-Propyltetrahydrofuran-2-ol and its close derivatives have demonstrated their value as key intermediates in the synthesis of significant biologically active compounds.

A prominent example is the role of the related lactone, (4R)-4-propyldihydrofuran-2(3H)-one, as a key intermediate in the synthesis of Brivaracetam. google.com Brivaracetam is an antiepileptic drug, and its synthesis relies on the stereoselective construction of the substituted pyrrolidinone core, which is derived from this propyl-substituted tetrahydrofuran (B95107) precursor. google.comgoogle.com The lactone is a direct oxidized form of this compound, highlighting the synthetic proximity and relevance of the title compound.

Furthermore, derivatives such as (2S,3S,4S)-4-Amino-2-propyltetrahydrofuran-3-ol have been utilized in the total synthesis and structure-activity relationship studies of Jaspine B, a cytotoxic anhydrophytosphingosine isolated from marine sponges. ku.edu Jaspine B and its analogues exhibit potent biological activities, and their synthesis from propyl-substituted tetrahydrofuran precursors underscores the importance of this scaffold in medicinal chemistry and natural product synthesis. ku.edu

The general strategy often involves the stereoselective synthesis of a substituted tetrahydrofuran ring, which then undergoes further functionalization. For instance, palladium-catalyzed carboetherification reactions have been developed for the highly diastereoselective synthesis of polysubstituted tetrahydrofurans, which can serve as precursors to complex molecules. nih.gov

Overview of Research Trajectories Pertaining to 4 Propyltetrahydrofuran 2 Ol

Total Synthesis Approaches to this compound

The total synthesis of this compound can be achieved through various routes, most notably via the cyclization of a linear precursor or the reduction of a corresponding lactone.

One common strategy involves the creation of a γ-hydroxy carbonyl compound which can then undergo intramolecular cyclization. A prominent pathway in the literature is the synthesis of 4-propyldihydrofuran-2(3H)-one, which can then be reduced to the desired this compound. For instance, a synthetic route to the (R)-enantiomer of the lactone starts with the condensation of diphenyl malonate and (R)-epichlorohydrin. acs.org The resulting bicyclic intermediate is then reacted with an ethyl magnesium bromide in the presence of a copper iodide catalyst to introduce the propyl group, which after several steps yields the lactone. acs.org

Another approach begins with the 1,4-Grignard addition of a propyl group to furan-2(5H)-one, catalyzed by copper iodide, to produce 4-propyldihydrofuran-2(3H)-one. nih.govacs.org This lactone serves as a direct precursor to this compound via selective reduction.

The reduction of the lactone to the lactol is a critical step. This transformation is typically achieved using hydride reducing agents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures to prevent over-reduction to the corresponding 1,4-diol.

Stereoselective Synthesis of this compound

Achieving stereoselectivity is crucial in the synthesis of this compound, which has two stereocenters at positions C2 and C4. This allows for the preparation of specific diastereomers (cis/trans) and enantiomers ((2R,4R), (2S,4S), (2R,4S), (2S,4R)).

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a powerful tool for establishing the desired stereochemistry. Organocatalysis and metal catalysis are two prominent methods.

Organocatalytic approaches often involve intramolecular Michael additions to construct the tetrahydrofuran ring. For example, cinchona alkaloid-derived catalysts can promote the asymmetric intramolecular oxy-Michael addition of ε-hydroxy-α,β-unsaturated ketones, yielding 2-substituted tetrahydrofuran derivatives with high enantioselectivity. nih.gov While not directly applied to this compound, this strategy could be adapted by using a precursor with a propyl group at the appropriate position. A stereodivergent synthesis using different Lewis base catalysts can produce either syn or anti diastereomers with excellent enantioselectivity. nih.govnih.gov

| Catalyst | Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee) |

| (S)-(-)-Tetramisole hydrochloride | up to 99:1 | up to 99% (syn) |

| OTMS-quinidine | up to 10:90 | up to 99% (anti) |

Table 1: Stereodivergent organocatalytic synthesis of substituted tetrahydrofurans. nih.govnih.gov

Metal-catalyzed asymmetric reactions are also prevalent. Copper-catalyzed asymmetric conjugate reduction of α,β-unsaturated lactones using a chiral ligand like a Josiphos variant and a silane (B1218182) reductant can produce chiral γ-lactones with excellent enantiomeric excess (95-99%). rsc.org These lactones are direct precursors to the target lactols. Similarly, palladium-catalyzed Hayashi-Heck arylation of 2,3-dihydrofuran (B140613) followed by a rhodium-catalyzed hydroformylation provides a two-step route to anti-2,4-disubstituted tetrahydrofurans with high regio- and diastereoselectivity. acs.orgnih.gov

| Ligand for Hydroformylation | Diastereomeric Ratio (dr) |

| (R)-Me-i-Pr-INDOLphos | High for anti-isomer |

| (R,R)-Ph-BPE | High for anti-isomer |

Table 2: Ligands for Rh-catalyzed hydroformylation in stereoselective THF synthesis. acs.org

Chiral Auxiliary-Based Strategies for this compound

Chiral auxiliaries can be employed to control stereochemistry during the synthesis of precursors. For instance, in routes towards Brivaracetam, costly chiral auxiliaries like S-4-phenyloxazolidin-2-one have been used to direct alkylation reactions, setting the stereochemistry of the propyl-substituted carbon. rsc.org Although this specific example leads to a pyrrolidinone, the principle of using a recoverable chiral auxiliary to guide the formation of a stereocenter is a well-established strategy that can be adapted for the synthesis of the 4-propyltetrahydrofuran scaffold. Another approach involves using chiral sulfoxides as starting materials to generate optically pure intermediates. chemicalbook.com

Enantioselective Routes to Specific Stereoisomers of this compound

The synthesis of specific enantiomers of this compound often relies on starting from a molecule from the "chiral pool." A widely used precursor for the (R)-enantiomer is (R)-epichlorohydrin, which is commercially available and relatively inexpensive. acs.org Condensation with a malonate derivative followed by reaction with an organometallic propyl reagent establishes the (R)-configuration at the C4 position. acs.org

Another chiral pool approach involves starting with L- or D-glutamic acid. For example, (S)-(+)-γ-butyrolactone-γ-carboxylic acid can be synthesized from L-glutamic acid, which can then be further elaborated. orgsyn.org This method ensures the stereochemistry at the C4 position is derived from the starting amino acid.

Enzymatic resolution is another powerful technique. Racemic substituted malonates can be resolved using enzymes to obtain the desired (R)- or (S)-isomer, which is then converted through reduction and cyclization into the enantiomerically pure lactone. chemicalbook.com

The diastereoselective reduction of the 4-propyl-γ-butyrolactone is the final step to control the stereochemistry at C2. The choice of reducing agent and reaction conditions can influence the cis/trans ratio of the resulting lactol. Reductions of similar γ-keto amides have shown high diastereoselectivity, with agents like diisobutylaluminum hydride (DIBAH) favoring the formation of syn-diols. clockss.org

Regioselective Synthesis of this compound

Regioselectivity is critical when forming the five-membered ring. Intramolecular cyclization reactions of appropriately substituted precursors are inherently regioselective for the formation of the thermodynamically favored five- or six-membered rings. In the case of γ-hydroxy aldehydes or their equivalents, the formation of the five-membered tetrahydrofuran ring is highly preferred.

Methods like the transition-metal-free, iodine-catalyzed intramolecular hydroalkoxylation of unactivated alkynes can provide 2,3-disubstituted tetrahydrofurans with high diastereoselectivity, showcasing excellent regiocontrol for the 5-exo-dig cyclization. organic-chemistry.org Photocatalytic methods can also control the regioselectivity of cyclization (exo vs. endo) by selecting the appropriate photocatalyst. organic-chemistry.org

Chemo-selective Synthesis of this compound

Chemo-selectivity is paramount during the reduction of the precursor lactone, 4-propyldihydrofuran-2(3H)-one, to the lactol. The goal is to selectively reduce the ester carbonyl of the lactone to a hemiacetal without reducing it further to a diol. This is typically achieved by using a stoichiometric amount of a sterically hindered and reactive hydride reagent at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, generally providing the desired lactol in good yield when the reaction is carefully controlled at temperatures such as -78 °C.

Precursor-Based Synthesis of this compound

The construction of the this compound molecule relies heavily on established organic synthesis principles, including the formation of the core tetrahydrofuran ring and the introduction or modification of key functional groups.

The formation of the tetrahydrofuran ring is a critical step in the synthesis of this compound. Intramolecular cyclization is a common strategy, often involving an open-chain precursor with appropriately positioned functional groups that can react to form the five-membered ring.

One general approach involves the acid-mediated cyclization of a diol. For a molecule like this compound, a hypothetical precursor would be heptane-1,4,5-triol. The hydroxyl groups at the 1 and 4 positions could undergo an intramolecular dehydration reaction, catalyzed by an acid, to form the tetrahydrofuran ring.

Another established method for forming substituted tetrahydrofurans is through the cyclization of unsaturated alcohols. For instance, the synthesis of related 2,5-disubstituted tetrahydrofurans has been achieved starting from (Z)-1,5-anti-alkenols. arkat-usa.org These precursors can be cyclized using reagents like phenylselenenyl chloride, which induces an electrophilic cyclization to form the tetrahydrofuran structure. arkat-usa.org Similarly, a suitably substituted pentenyl alcohol derivative could serve as a precursor to the 4-propyltetrahydrofuran skeleton.

SN2-type ring closure is another powerful strategy. This involves an intramolecular nucleophilic substitution where a hydroxyl group attacks a carbon bearing a good leaving group (like a halide or a sulfonate ester) to form the cyclic ether. researchgate.netvanderbilt.edu

A practical synthesis leading to a key precursor of this compound starts with glyoxylic acid and valeraldehyde (B50692) (pentanal). google.com The initial reaction, involving morpholine, forms a hydroxy furanone intermediate, 5-hydroxy-4-propyl-5H-furan-2-one. google.com This furanone can then be subjected to further transformations, including reduction and cyclization steps, to yield the saturated tetrahydrofuran ring system. google.com

Functional group interconversion (FGI) is a fundamental concept in organic synthesis, defined as the process of converting one functional group into another through reactions like oxidation, reduction, substitution, or elimination. imperial.ac.ukyoutube.com In the context of this compound synthesis, the most significant FGI is the reduction of a lactone (a cyclic ester) to a lactol (a hemiacetal).

The direct precursor, (4R)-4-propyldihydrofuran-2(3H)-one (also known as (R)-lactone of Brivaracetam), is a well-documented intermediate. google.comgoogle.com The conversion of this lactone to this compound is a reduction of the carbonyl group. This transformation can be achieved using a variety of reducing agents.

Table 1: Reagents for Lactone to Lactol Reduction

| Reducing Agent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Diisobutylaluminium hydride (DIBAL-H) | Aprotic solvent (e.g., Toluene, THF), low temperature (-78 °C) | Commonly used for partial reduction of esters and lactones to aldehydes and lactols, respectively. Stoichiometry is critical to avoid over-reduction to the diol. | vanderbilt.edu |

| Sodium borohydride (B1222165) (NaBH₄) | Protic solvent (e.g., Methanol (B129727), Ethanol) | A milder reducing agent. Can be used for the reduction of lactones, sometimes requiring specific conditions or additives. A patent describes using NaBH₄ in methanol for a related reduction. | google.com |

| Lithium aluminium hydride (LiAlH₄) | Aprotic solvent (e.g., dry ether, THF) | A very strong reducing agent that typically reduces lactones completely to the corresponding diol. Its use would require careful control of reaction conditions to stop at the lactol stage, which can be challenging. | vanderbilt.edu |

This reduction is a key final step in many synthetic routes, transforming the stable lactone into the target hemiacetal, this compound. The choice of reagent is crucial for achieving high yield and selectivity, preventing over-reduction to the corresponding diol. vanderbilt.eduimperial.ac.uk

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates.

Solvent-free synthesis, a key aspect of green chemistry, minimizes environmental impact by eliminating volatile organic compounds. Such reactions are often facilitated by techniques like microwave irradiation. arabjchem.org While specific literature detailing a completely solvent-free synthesis for this compound is not prominent, the principles are widely applicable. For example, the synthesis of other heterocyclic compounds, like quinazolinones, has been successfully achieved under solvent-free conditions using catalysts such as reusable ionic liquids. arabjchem.org Some synthetic procedures note that reactions can be carried out without a solvent, although it is more common to use one. google.com The development of a solvent-free route for producing this compound or its precursors, potentially from bio-based starting materials like furfuralacetone, represents an area for future research. semanticscholar.org

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often with high stereo- and regioselectivity under mild, environmentally benign conditions.

One documented approach involves the biocatalytic resolution of a precursor to an intermediate of this compound. Specifically, Pseudomonas fluorescens lipase (B570770) (PFL) has been used for the kinetic resolution of an alcohol intermediate through trans-esterification. google.com However, this particular route was noted to have challenges, including the need for subsequent steps involving toxic and costly ruthenium catalysts. google.com

A more advanced biocatalytic strategy involves tandem reactions. Research on the synthesis of related chiral 2-hydroxy-4-butyrolactone derivatives demonstrates the power of this approach. nih.gov These syntheses use a combination of stereoselective aldolases and ketoreductases in a one-pot cascade to produce complex chiral molecules from simple achiral starting materials. nih.gov This methodology could be adapted for the synthesis of this compound, offering a highly green and efficient pathway.

Table 2: Exemplar Biocatalytic Reactions for Synthesis of Related Chiral Lactones

| Enzyme Class | Enzyme Example | Reaction Type | Potential Application | Reference |

|---|---|---|---|---|

| Aldolase | 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase | Aldol addition | Creation of the C-C bond from an aldehyde and a 2-oxoacid to form a precursor. | nih.gov |

| Ketoreductase | Ketoreductase from E. coli (KPREcoli) | Carbonyl Reduction | Stereoselective reduction of a ketone to a hydroxyl group. | nih.gov |

| Ketoreductase | Reductase from Pseudomonas syringae (DpkAPsyrin) | Carbonyl Reduction | Stereocomplementary reduction, providing access to different stereoisomers. | nih.gov |

Sustainable catalysis focuses on the use of efficient, recyclable, and environmentally friendly catalysts. Biocatalysts, as discussed above, are a prime example. google.comnih.gov

In the broader context of producing related tetrahydrofuran-based biofuels, research has focused on heterogeneous catalysts that can be easily recovered and reused. For the hydrodeoxygenation of related compounds like 4-(tetrahydrofuran-2-yl)butan-2-ol, catalysts such as Ruthenium on carbon (Ru/C) have been employed in combination with solid acid catalysts like Amberlyst. semanticscholar.orgrsc.org Other studies on the conversion of furfural-derived molecules have explored various metal catalysts, including Palladium on carbon (Pd/C), Rhodium on carbon (Rh/C), and Platinum on carbon (Pt/C), often in combination with heteropolyacids (HPAs) like HPW or HSiW. scribd.com The development of such robust and recyclable catalytic systems is crucial for the large-scale, sustainable production of this compound and similar compounds. scribd.com

Comparative Analysis of Synthetic Routes to this compound

The synthesis of this compound, a cyclic hemiacetal also known as a lactol, is most commonly achieved through the partial reduction of its corresponding lactone, 4-propyldihydrofuran-2(3H)-one. The methodologies for this conversion vary in terms of their efficiency, atom economy, and scalability, which are critical factors for both laboratory-scale synthesis and industrial production. The primary approaches include reduction with metal hydrides, with Diisobutylaluminium hydride (DIBAL-H) being the most prevalent, and emerging biocatalytic methods.

A principal route to this compound involves the reduction of 4-propyldihydrofuran-2(3H)-one. This lactone is a key chiral intermediate in the synthesis of the antiepileptic drug Brivaracetam. wipo.intnih.gov The reduction of the lactone to the lactol is a critical step that requires careful control to prevent over-reduction to the corresponding diol.

The most widely documented method for this transformation is the use of Diisobutylaluminium hydride (DIBAL-H). wikipedia.orgscribd.com DIBAL-H is a powerful and selective reducing agent that can convert esters and lactones to aldehydes and lactols, respectively, particularly at low temperatures. wikipedia.orgscribd.commasterorganicchemistry.com The reaction is typically carried out at cryogenic temperatures, such as -78 °C, to stabilize the tetrahedral intermediate and prevent further reduction. tuodaindus.compsgcas.ac.in

Alternative reducing agents and methods are also being explored to overcome some of the limitations associated with DIBAL-H. These include other metal hydrides and catalytic systems. For instance, a process utilizing titanocene (B72419) difluoride in the presence of polymethylhydrosiloxane (B1170920) (PMHS) has been proposed as a more economical alternative to DIBAL-H for the reduction of similar lactone intermediates. google.com Furthermore, biocatalytic approaches, such as using alcohol dehydrogenases, are gaining attention as they offer high selectivity and operate under mild, environmentally friendly conditions. nih.govrsc.org

Efficiency and Atom Economy Considerations

The efficiency of a synthetic route is often measured by its chemical yield, while atom economy provides insight into how efficiently the atoms from the reactants are incorporated into the final product.

The reduction of lactones to lactols using DIBAL-H is effective but presents challenges in achieving high yields due to the potential for over-reduction to the diol. wikipedia.orgpsgcas.ac.in However, with precise control of reaction conditions, good yields can be obtained. For example, the reduction of similar lactones to lactols using DIBAL-H has been reported with yields around 90%. nih.gov In the context of continuous flow chemistry, the DIBAL-H reduction of an ester to an aldehyde, a closely related transformation, has been shown to achieve yields as high as 97%. innosyn.com

From an atom economy perspective, the use of stoichiometric reducing agents like DIBAL-H is inherently inefficient. The theoretical atom economy for the reduction of 4-propyldihydrofuran-2(3H)-one (C₇H₁₂O₂) to this compound (C₇H₁₄O₂) with DIBAL-H ((i-Bu)₂AlH) is not ideal, as the large aluminum-containing byproducts are not incorporated into the final product.

In contrast, catalytic methods, including biocatalysis, offer significantly better atom economy. Biocatalytic reductions, for instance, use a small amount of an enzyme which is regenerated, and often utilize a simple co-substrate. nih.govrsc.org This leads to less waste and a more sustainable process.

Table 1: Comparative Efficiency of Synthetic Routes to this compound

| Synthetic Route | Reducing Agent/Catalyst | Typical Yield | Atom Economy Considerations |

|---|---|---|---|

| Metal Hydride Reduction | Diisobutylaluminium hydride (DIBAL-H) | ~90% (batch), up to 97% (flow) nih.govinnosyn.com | Stoichiometric reagent, leading to lower atom economy. |

| Alternative Catalytic System | Titanocene difluoride / PMHS | Reported as more economical google.com | Catalytic in titanocene, but uses a stoichiometric hydride source (PMHS). |

| Biocatalysis | Alcohol Dehydrogenase | High yields reported for similar transformations nih.govrsc.org | High atom economy due to the catalytic nature of enzymes. |

Scalability of this compound Synthetic Pathways

The scalability of a synthetic method is a crucial determinant of its industrial viability. The challenges associated with scaling up a reaction from the laboratory to a production plant can be significant.

The use of DIBAL-H in traditional batch reactors presents several scalability challenges. innosyn.comacs.org The reactions are highly exothermic and require cryogenic temperatures (typically -70 to -50 °C) to maintain selectivity and prevent over-reduction. innosyn.comacs.org On a large scale, efficient heat removal from batch reactors is difficult, leading to prolonged reaction times and an increased risk of side product formation. innosyn.comacs.org The work-up procedure to quench the reaction and remove aluminum salts can also be problematic, sometimes forming colloidal gels that complicate product isolation. researchgate.net

Continuous flow chemistry has emerged as a robust solution to the scalability issues of DIBAL-H reductions. innosyn.comacs.org Flow reactors offer superior heat and mass transfer, allowing for precise temperature control and very short residence times (often less than a minute). acs.orgacs.org This enhanced control significantly improves selectivity and yield, even at higher concentrations. Pilot-scale continuous flow DIBAL-H reductions of esters have demonstrated product outputs of 0.72 to 1.2 kg/h , showcasing the industrial potential of this technology. acs.orginnosyn.com

Alternative methods like the titanocene-catalyzed reduction are presented as being more cost-effective, which is a significant advantage for large-scale production. google.com Biocatalytic processes are also highly scalable and are increasingly used in industrial settings due to their mild reaction conditions, high selectivity, and reduced environmental impact. nih.gov

Table 2: Scalability Analysis of Synthetic Pathways

| Synthetic Pathway | Key Scalability Factors | Advantages | Challenges |

|---|---|---|---|

| DIBAL-H Reduction (Batch) | Heat transfer, temperature control, work-up | Well-established laboratory method. | Highly exothermic, requires cryogenic conditions, risk of over-reduction, difficult work-up. innosyn.comacs.orgresearchgate.net |

| DIBAL-H Reduction (Continuous Flow) | Reactor design, flow rate, residence time | Excellent process control, high yields and selectivity, safe handling of reactive intermediates. innosyn.comacs.org | Requires specialized equipment and process development. |

| Alternative Catalytic Systems | Catalyst cost and availability, reaction kinetics | Potentially more economical than DIBAL-H. google.com | May be less developed or have a narrower substrate scope. |

| Biocatalysis | Enzyme stability and cost, substrate loading | Mild conditions, high selectivity, environmentally friendly, suitable for large-scale fermentation-based processes. nih.govnih.gov | Enzyme may have specific substrate requirements and stability limitations. |

Reactions Involving the Hydroxyl Group at C2 of this compound

The hydroxyl group at the C2 position, being part of a hemiacetal moiety, is the most reactive site for many transformations. It can undergo oxidation, reduction, esterification, and etherification, and its derivatives can participate in nucleophilic substitution reactions.

Oxidation and Reduction Pathways of this compound

The oxidation of the C2-hydroxyl group of this compound yields the corresponding γ-lactone, 4-propyldihydrofuran-2(3H)-one. This lactone is a significant intermediate in the synthesis of pharmaceuticals like Brivaracetam. google.comgoogle.com The oxidation can be achieved using various oxidizing agents. For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for oxidizing similar cyclic hemiacetals. mpg.de In some synthetic routes, this oxidation is a key step, and may involve catalysts such as ruthenium compounds in combination with a stoichiometric oxidant like sodium periodate. google.com

Conversely, this compound can be formed via the reduction of the corresponding lactone, 4-propyldihydrofuran-2(3H)-one. This transformation is typically accomplished using hydride-based reducing agents. Reagents such as diisobutylaluminium hydride (DIBAL-H) are commonly employed for the partial reduction of lactones to their respective hemiacetals at low temperatures. acs.org

A summary of common oxidation and reduction reactions is presented below.

| Transformation | Reagent(s) | Product |

| Oxidation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 4-Propyldihydrofuran-2(3H)-one |

| Oxidation | Ruthenium Catalyst (e.g., RuCl₃) / Sodium Periodate (NaIO₄) | 4-Propyldihydrofuran-2(3H)-one google.com |

| Reduction | Diisobutylaluminium Hydride (DIBAL-H) | This compound acs.org |

Esterification and Etherification of this compound

The hydroxyl group of this compound can be readily esterified to form the corresponding esters. This can be achieved through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions. A notable method is enzymatic transesterification, where a lipase, such as that from Pseudomonas fluorescens (PFL), catalyzes the reaction with an ester like vinyl acetate (B1210297) to produce the acetylated product. google.com This biocatalytic approach is often valued for its high selectivity. google.com

Etherification reactions transform the hydroxyl group into an ether linkage. This can be accomplished by reacting this compound with alkyl halides or other alkylating agents under basic conditions. The formation of various ethers from cyclic alcohols is a common strategy in the synthesis of biofuels and other fine chemicals. unizar.esresearchgate.net

The table below outlines representative esterification and etherification reactions.

| Reaction | Reagent(s) | Catalyst | Product Type |

| Esterification | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Ester (2-O-acyl) |

| Esterification | Carboxylic Anhydride (B1165640) ((RCO)₂O) | Acid or Base | Ester (2-O-acyl) |

| Transesterification | Vinyl Acetate | Lipase (e.g., PFL) google.com | Acetate Ester |

| Etherification | Alkyl Halide (R-X) | Base (e.g., NaH) | Ether (2-O-alkyl) |

Nucleophilic Substitution Reactions of this compound Derivatives

As a hemiacetal, the C2 carbon of this compound is an electrophilic center. The hydroxyl group itself is a poor leaving group, but it can be converted into a better one, such as a tosylate, mesylate, or halide. arkat-usa.org Alternatively, under acidic conditions, the hydroxyl group can be protonated and eliminated as a water molecule, generating an intermediate oxocarbenium ion. This highly reactive species is readily attacked by various nucleophiles. This process, known as nucleophilic substitution at the anomeric position, is a powerful method for forming new carbon-carbon or carbon-heteroatom bonds at the C2 position. acs.org This strategy has been applied in the stereoselective synthesis of complex molecules containing the tetrahydrofuran motif. acs.org

Reactions Involving the Tetrahydrofuran Ring of this compound

The tetrahydrofuran ring, while generally stable, can undergo reactions that lead to its cleavage, expansion, or contraction under specific conditions.

Ring-Opening Reactions of this compound

The hemiacetal structure of this compound exists in equilibrium with its ring-opened tautomer, 5-hydroxyoctanal. This equilibrium is typically catalyzed by either acid or base. Under most conditions, the cyclic hemiacetal form is favored thermodynamically. However, the transient formation of the open-chain hydroxy aldehyde allows for reactions characteristic of aldehydes to occur.

The tetrahydrofuran ring can also be opened via hydrogenolysis. This reaction typically requires a catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, and a hydrogen source. google.com The cleavage of the C-O bonds in the ring results in the formation of a diol. For instance, the hydrogenolysis of similar tetrahydrofuran derivatives can yield alkane-diols. rsc.org

| Reaction Type | Conditions | Product |

| Tautomerization (Equilibrium) | Acid or Base catalyst | 5-Hydroxyoctanal |

| Hydrogenolysis | H₂, Pd/C or Raney Nickel google.com | Octane-1,5-diol |

Ring-Expansion and Ring-Contraction Methodologies

Methodologies for altering the size of the tetrahydrofuran ring in this compound are less common but mechanistically plausible. Ring expansion of cyclic ethers can sometimes be achieved through rearrangement reactions. For example, radical-mediated pathways can lead to ring enlargement. unizar.es

Ring contraction is also a possibility, though it is more commonly observed in larger rings like tetrahydropyrans. unizar.es Domino reactions, where a sequence of intramolecular reactions is triggered by a single event, can lead to significant structural reorganization, including ring transformations. For example, reactions of related 2-alkylidenetetrahydrofurans with binucleophiles like amidines can result in a ring-opening/recyclization sequence to form different heterocyclic systems, such as pyrimidines. researchgate.net While not a direct contraction of the furan (B31954) ring itself, these transformations highlight the potential for the core structure to be synthetically manipulated into new ring systems.

Functionalization of the Tetrahydrofuran Ring System

The tetrahydrofuran ring, particularly when substituted with a hydroxyl group at the C2 position (a lactol), is susceptible to a variety of transformations. These reactions can modify the ring's substituents, lead to ring-opening, or alter the oxidation state of the ring atoms.

The hydroxyl group at the C2 position is a key site for functionalization. It can undergo acid-catalyzed nucleophilic substitution, such as in a Williamson ether synthesis, to form ether linkages. However, the most prominent reaction of the 2-ol moiety is oxidation. The oxidation of 2-hydroxytetrahydrofuran (B17549) is a known pathway to produce γ-butyrolactone (BTL), indicating that the lactol is an intermediate in the transformation of the tetrahydrofuran (THF) ring to a lactone. rsc.org This suggests that this compound would similarly be oxidized to 4-propyl-γ-butyrolactone.

The ring system itself can be activated for cleavage. Treatment of tetrahydrofuran with a strong electrophilic activator like triflic anhydride (Tf₂O) generates a highly reactive intermediate that can be opened by various nucleophiles, providing a strategy for regioselective functionalization of the linear carbon chain. acs.org Furthermore, high-energy processes like photolysis at 185 nm can induce homolytic cleavage of the C-O bond, leading to a diradical intermediate that fragments into smaller molecules or rearranges, demonstrating the ultimate lability of the ring structure under specific conditions. cdnsciencepub.com

| Reaction Type | Reagents/Conditions | Product Type (Analogous System) | Reference |

|---|---|---|---|

| Oxidation | Oxidizing agents (e.g., over Fe-containing clay) | γ-Butyrolactone | rsc.org |

| Etherification (at C2-OH) | Acid catalyst, Alcohol | 2-Alkoxy-tetrahydrofuran | |

| Ring-Opening | Tf₂O, Nucleophile | Functionalized linear ethers | acs.org |

| Photolytic Cleavage | 185 nm UV light | Cyclopropanes, Carbonyl compounds | cdnsciencepub.com |

Stereochemical Transformations and Control in this compound

The stereochemistry of substituted tetrahydrofurans is crucial in fields such as natural product synthesis and materials science. Control over the relative and absolute configuration of stereocenters, including the C2 and C4 positions in this compound, is a significant focus of synthetic chemistry.

Epimerization Studies of this compound

Direct epimerization studies on this compound are not prominently documented in scientific literature. However, stereochemical inversion is a known phenomenon in related cyclic ethers. For instance, the photolysis of cis- and trans-2,5-dimethyltetrahydrofurans leads to photoisomerization between the two diastereomers. cdnsciencepub.com This process occurs via a diradical intermediate, allowing for rotation around a C-C bond before ring closure, which randomizes the initial stereochemistry. cdnsciencepub.com While the mechanism is distinct from typical acid- or base-catalyzed epimerization at a stereocenter bearing a hydroxyl group, it demonstrates that the stereochemical integrity of substituted tetrahydrofuran rings can be compromised under certain reactive conditions.

Diastereoselective Reactions of this compound

While reactions of an existing stereoisomer of this compound are not widely reported, significant research has focused on the diastereoselective synthesis of substituted tetrahydrofurans. These methods provide insight into how the stereocenters, such as those at C2 and C4, could be formed with high levels of control.

Palladium-catalyzed oxidative cyclization reactions of unsaturated alcohols are a powerful tool for creating substituted tetrahydrofurans. In one study, the cyclization of trisubstituted alkenols was achieved with high diastereoselectivity (up to 7:1 dr) by introducing a hydrogen-bond acceptor into the substrate. nih.gov This intramolecular hydrogen bonding is believed to stabilize a specific transition state, directing the stereochemical outcome of the ring formation. nih.gov Another palladium-catalyzed method involving γ-hydroxy alkenes and aryl bromides yields 2,3- and 2,5-disubstituted tetrahydrofurans with diastereoselectivities often exceeding 20:1. acs.org The stereoselectivity in these cases is kinetically controlled and depends on the steric bulk of substituents on both the alkene substrate and the aryl bromide. acs.org

Cobalt-catalyzed aerobic oxidative cyclizations of bishomoallylic alcohols also produce substituted tetrahydrofurans with high diastereoselectivity, affording 2,5-trans-substituted products with >99% diastereomeric excess (de). rsc.org

| Catalyst System | Substrate Type (Analog) | Key Control Element | Diastereomeric Ratio (dr) / Excess (de) | Reference |

|---|---|---|---|---|

| PdCl₂ / 1,4-benzoquinone | Trisubstituted Alkenols | Intramolecular H-bonding | Up to 7:1 dr | nih.gov |

| Pd₂(dba)₃ / dpe-phos | γ-Hydroxy Alkenes | Substituent Sterics | Up to >20:1 dr | acs.org |

| Cobalt(II) Complex / O₂ | Bishomoallylic Alcohols | Catalyst-controlled cyclization | >99% de (for 2,5-trans) | rsc.org |

Reaction Mechanisms and Kinetic Studies of this compound Transformations

Understanding the mechanisms and rates of reactions involving tetrahydrofuranols is essential for optimizing synthetic routes and predicting chemical behavior. This involves both theoretical calculations and experimental investigations, including the use of isotopic labeling and kinetic profiling.

Mechanistic Investigations through Isotopic Labeling

Isotopic labeling is a definitive technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. musechem.com Isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can be incorporated into a reactant molecule. musechem.comx-chemrx.com Subsequent analysis of the product distribution and the location of the label provides unambiguous evidence for bond-forming and bond-breaking steps.

For instance, in the study of reactions involving hydroxyl radicals with tetrahydrofuran, theoretical calculations combined with experimental data, which could be corroborated with deuterium labeling, revealed that the reaction proceeds via H-abstraction from either the Cα (position 2) or Cβ (position 3) sites to form different tetrahydrofuranyl radicals. researchgate.net In the context of this compound, a ¹³C-label could be placed on the propyl group to determine if it participates in any rearrangement during a ring-opening reaction. Similarly, labeling the hydroxyl group with ¹⁸O could track its fate during oxidation or substitution reactions, confirming whether it is retained or eliminated. While specific labeling studies on this compound are not available, the methodologies are well-established for providing mechanistic clarity. x-chemrx.com

Kinetic Profiling of Key Reactions Involving this compound

Kinetic studies quantify the rates of chemical reactions, offering insights into reaction mechanisms and the influence of variables like temperature, pressure, and catalysts. The kinetics of reactions involving the tetrahydrofuran ring have been investigated in several contexts.

The synthesis of THF from 1,4-butanediol (B3395766) in high-temperature water revealed complex pH dependence, where the reaction is catalyzed by H⁺ at low and high pH but is pH-insensitive near neutral pH, indicating that water itself can act as a proton donor. acs.org The kinetics of THF degradation have also been studied. The gas-phase reaction of THF with hydroxyl radicals (a key atmospheric oxidant) was investigated in a shock tube, and theoretical rate expressions were determined for combustion modeling. researchgate.net These studies show that hydrogen abstraction from the C-H bond adjacent to the ether oxygen is a major channel. researchgate.net

| Reaction | Reactant | Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|---|

| Reaction with OH Radical | Tetrahydrofuran | 800-1340 | Site-specific expressions derived | researchgate.net |

| Reaction with Cl Atom | Tetrahydrofuran | 296 ± 2 | (2.39 ± 0.57) x 10⁻¹⁰ | mdpi.com |

Furthermore, kinetic comparisons show that the reactivity of the THF ring is distinct from analogous acyclic structures. For example, the oxidation of THF by tetrapropylammonium (B79313) perruthenate (TPAP) is several orders of magnitude slower than the oxidation of 2-propanol, suggesting that the cyclic structure and the nature of the C-H bonds influence the reaction rate. cdnsciencepub.com This implies that the kinetics of reactions involving this compound will be a unique consequence of its combined cyclic ether, lactol, and alkyl-substituted structure.

Advanced Spectroscopic and Analytical Characterization of 4 Propyltetrahydrofuran 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Propyltetrahydrofuran-2-ol

High-resolution NMR spectroscopy is the cornerstone for determining the constitution and relative stereochemistry of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus. The chemical shifts are influenced by the position of the propyl group and the hydroxyl group, and whether they are arranged in a cis or trans configuration relative to the tetrahydrofuran (B95107) ring.

For instance, the proton at C2 (the anomeric proton) is expected to show a significant downfield shift due to the adjacent oxygen atom. The coupling constants between protons on the ring, particularly between H2-H3 and H4-H5, can provide initial clues about the ring's conformation and the relative stereochemistry.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H (anomeric) | ~5.2 - 5.5 | ~95 - 100 |

| C3-H₂ | ~1.8 - 2.2 | ~35 - 40 |

| C4-H | ~1.9 - 2.3 | ~38 - 43 |

| C5-H₂ | ~3.8 - 4.2 | ~68 - 72 |

| Propyl-CH₂ | ~1.3 - 1.5 | ~30 - 35 |

| Propyl-CH₂ | ~1.2 - 1.4 | ~18 - 22 |

| Propyl-CH₃ | ~0.9 | ~14 |

Note: Values are estimates based on data for similarly substituted tetrahydrofurans and are subject to solvent and stereoisomer effects.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of stereochemistry.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, confirming the connectivity within the propyl group and along the tetrahydrofuran ring backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon's chemical shift based on its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the placement of the propyl group at the C4 position.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These are the most powerful tools for determining the relative configuration (cis vs. trans). These experiments detect through-space proximity of protons. For the cis-isomer, a NOE/ROE correlation would be expected between the proton at C2 and the proton at C4. Conversely, for the trans-isomer, this correlation would be absent or very weak, while correlations between H2 and H3/H5 protons would define the ring's specific pucker and substituent orientation. acs.org

Solid-state NMR (ssNMR) provides insight into the structure, conformation, and intermolecular interactions of molecules in the crystalline or amorphous solid state. rsc.org Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are used to obtain high-resolution ¹³C spectra of solid samples. google.com For this compound, ssNMR could be used to:

Determine the conformation of the tetrahydrofuran ring in the solid state, which may differ from its solution conformation.

Identify intermolecular hydrogen bonding involving the C2-hydroxyl group.

Distinguish between different crystalline polymorphs, which would exhibit distinct chemical shifts and relaxation times. figshare.com

Advanced Mass Spectrometry (MS) of this compound

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), often coupled with gas chromatography (GC-MS), provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. fao.org For this compound (C₇H₁₄O₂), the expected exact mass of the molecular ion [M]⁺ would be used to confirm its identity.

The fragmentation pattern in Electron Ionization (EI) MS is predictable and provides a structural fingerprint. Key fragmentation pathways for this compound would likely include:

Loss of water ([M-H₂O]⁺): A common fragmentation for alcohols and hemiacetals.

Loss of the propyl group ([M-C₃H₇]⁺): Cleavage of the alkyl side chain.

Ring-opening and cleavage: Leading to various smaller charged fragments characteristic of the tetrahydrofuran structure. mdpi.comnih.govresearchgate.net

| Fragment Ion | Proposed Structure | m/z (Nominal) | Significance |

|---|---|---|---|

| [C₇H₁₄O₂]⁺ | Molecular Ion | 130 | Confirms Molecular Weight |

| [C₇H₁₂O]⁺ | Loss of H₂O | 112 | Indicates hydroxyl group presence |

| [C₄H₇O₂]⁺ | Loss of Propyl radical | 87 | Confirms propyl substituent |

| [C₃H₇]⁺ | Propyl cation | 43 | Indicates propyl side chain |

Ion Mobility Spectrometry (IMS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. rsc.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, making it exceptionally well-suited for distinguishing between isomers. chemrxiv.org

The different stereoisomers (cis and trans) and enantiomers of this compound have distinct three-dimensional structures. This difference in shape leads to different rotationally averaged collision cross-sections (CCS) as they drift through a gas-filled cell. nih.gov Consequently, each isomer will have a unique drift time, allowing for their separation and individual analysis by the mass spectrometer. The use of chiral modifiers in the drift gas can even enable the separation of enantiomers in some cases. chemrxiv.orgresearchgate.net This technique would be invaluable for analyzing the isomeric purity of a sample of this compound.

Chiroptical Spectroscopy for this compound Stereoisomers

Since this compound possesses chiral centers, its enantiomers will interact differently with polarized light. Chiroptical spectroscopy measures this differential interaction and is the ultimate tool for determining the absolute configuration of a chiral molecule. nih.gov The main techniques include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD). hebmu.edu.cn

For an unambiguous assignment of the absolute configuration (e.g., (2R,4S)-4-propyltetrahydrofuran-2-ol), the experimental chiroptical spectrum is compared to a spectrum predicted by quantum mechanical calculations, typically using Time-Dependent Density Functional Theory (TDDFT). grafiati.com

Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized UV-Vis light. The resulting spectrum, with positive and negative bands, is a unique signature of a specific enantiomer. acs.org

Vibrational Circular Dichroism (VCD): This is the infrared analogue of ECD, measuring differential absorption in the vibrational region of the spectrum. VCD provides a rich, fingerprint-like spectrum that is highly sensitive to the molecule's absolute configuration and conformation in solution. nih.gov

By matching the experimental ECD or VCD spectrum to the calculated spectrum for a known configuration, the absolute stereochemistry of the this compound sample can be definitively established. hebmu.edu.cn

Circular Dichroism (CD) Spectroscopy of Enantiomers

There are no published studies detailing the circular dichroism (CD) spectroscopy of the individual enantiomers of this compound. CD spectroscopy is a powerful technique for studying chiral molecules, and such an analysis would provide valuable information on the differential absorption of left and right circularly polarized light by the (R)- and (S)-enantiomers. This data is crucial for understanding the relationship between their absolute configuration and chiroptical properties.

Optical Rotatory Dispersion (ORD) Analysis

Specific optical rotatory dispersion (ORD) data for this compound is not available in the current body of scientific literature. ORD analysis measures the change in optical rotation of a chiral compound as a function of wavelength. This technique would complement CD spectroscopy in characterizing the enantiomers of this compound and could be used to determine the sign and magnitude of the Cotton effect, further elucidating their stereochemical features.

Vibrational Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

No experimental Fourier-Transform Infrared (FT-IR) spectrum for this compound has been reported. An FT-IR spectrum would be instrumental in identifying the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions would be expected for the hydroxyl (-OH) group, typically a broad band around 3300-3500 cm⁻¹, and the C-O-C stretching of the tetrahydrofuran ring, usually found in the 1000-1200 cm⁻¹ region. The various C-H stretching and bending vibrations of the propyl and tetrahydrofuran moieties would also be present.

Raman Spectroscopy for Conformational Insight

There are no published Raman spectroscopy studies for this compound. Raman spectroscopy provides complementary information to FT-IR and is particularly useful for observing non-polar bonds and skeletal vibrations of the carbon backbone. Analysis of the low-frequency region of the Raman spectrum could offer insights into the conformational isomers (conformers) of the molecule in different physical states.

X-ray Crystallography of this compound and Its Crystalline Derivatives

Determination of Absolute Configuration

No X-ray crystallographic data for this compound or any of its crystalline derivatives has been published. X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystal structure analysis of a single enantiomer or a suitable crystalline derivative would unambiguously establish its absolute configuration (R or S). This would also provide precise bond lengths, bond angles, and torsional angles, offering a complete picture of its molecular geometry.

Analysis of Hydrogen Bonding and Intermolecular Interactions

The molecular structure of this compound, a cyclic hemiacetal, features key functional groups—a hydroxyl (-OH) group and an ether oxygen within the tetrahydrofuran ring—that are pivotal to its intermolecular behavior. These groups facilitate the formation of hydrogen bonds, which significantly influence the compound's physical properties and interactions with other molecules. The analysis of these non-covalent interactions is crucial for understanding its chemical behavior in various environments.

Hydrogen bonds in this compound can occur in several ways. The hydroxyl group can act as a hydrogen bond donor, where its hydrogen atom interacts with an electronegative atom (like oxygen) of a neighboring molecule. Simultaneously, the oxygen atom of this same hydroxyl group, as well as the ether oxygen of the furan (B31954) ring, can function as hydrogen bond acceptors. researchgate.net This dual capability allows for the formation of various intermolecular assemblies, such as dimers or larger clusters. anr.fr

The presence of the propyl group at the C4 position introduces steric considerations that can influence the geometry and strength of these hydrogen bonds. Furthermore, the stereochemistry at the anomeric C2 center and the C4 position will dictate the preferred conformations of the molecule, thereby affecting the accessibility of the donor and acceptor sites for hydrogen bonding.

Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, are primary tools for the detailed investigation of these interactions.

FTIR Spectroscopy in Hydrogen Bond Analysis

FTIR spectroscopy is highly sensitive to the vibrational modes of molecules, which are in turn affected by intermolecular forces like hydrogen bonding. The O-H stretching vibration is particularly informative. In a non-interacting (or "free") state, typically observed in a very dilute solution with a non-polar solvent, the O-H group of an alcohol exhibits a sharp absorption band at a relatively high frequency. When this hydroxyl group participates in a hydrogen bond, the O-H bond weakens, resulting in a characteristic shift of the stretching band to a lower frequency (redshift) and a significant broadening of the band. rsc.org

The analysis involves monitoring these shifts under varying conditions, such as concentration and temperature. For instance, dilution studies can help differentiate between intermolecular and intramolecular hydrogen bonding. As a solution of this compound is diluted, the intensity of the band corresponding to intermolecular hydrogen bonds would decrease, while the intensity of the free O-H band would increase.

Research on related cyclic hemiacetals and alcohols demonstrates that the magnitude of the frequency shift provides a qualitative measure of the hydrogen bond strength. researchgate.netnih.gov Stronger hydrogen bonds lead to more significant redshifts.

Illustrative FTIR Data for O-H Stretching in a Cyclic Hemiacetal

| Interaction State | Typical Wavenumber (cm⁻¹) | Band Appearance |

|---|---|---|

| Free Hydroxyl (O-H) | 3600 - 3650 | Sharp, narrow |

Note: This table presents typical data ranges for hydroxyl-containing compounds to illustrate the principles of FTIR analysis for hydrogen bonding. Actual values for this compound would require experimental measurement.

NMR Spectroscopy in Hydrogen Bond Analysis

NMR spectroscopy provides complementary information on hydrogen bonding, primarily by observing the chemical shift of the hydroxyl proton (¹H NMR). The position of the hydroxyl proton signal is highly dependent on its electronic environment. When a hydroxyl group is involved in a hydrogen bond, the proton becomes deshielded, causing its signal to shift downfield (to a higher ppm value). uobasrah.edu.iq

The chemical shift of the hydroxyl proton is sensitive to concentration, temperature, and solvent. In concentrated solutions, where intermolecular hydrogen bonding is extensive, the signal appears at a higher ppm. Upon dilution with a non-polar solvent like chloroform-d (B32938) (CDCl₃), the equilibrium shifts away from hydrogen-bonded species, and the signal moves upfield. Variable temperature (VT) NMR studies can also be employed; increasing the temperature typically disrupts hydrogen bonds, leading to an upfield shift of the hydroxyl proton resonance.

Furthermore, ¹³C NMR can reveal more subtle effects of hydrogen bonding. The carbon atoms attached to the oxygen atoms involved in hydrogen bonding (C2 and C5) may experience slight changes in their chemical shifts. researchgate.netresearchgate.net

Expected ¹H NMR Chemical Shift Behavior for the Hydroxyl Proton

| Condition | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Concentrated solution | Higher ppm (e.g., 3.0 - 5.0) | Extensive intermolecular hydrogen bonding causes deshielding. |

| Dilute solution (in non-polar solvent) | Lower ppm (e.g., 1.5 - 3.0) | Reduced hydrogen bonding leads to increased shielding. |

Note: This table is illustrative of general trends for alcohols and hemiacetals in NMR spectroscopy. Specific values are dependent on the solvent, concentration, and temperature of the experiment.

By combining data from these advanced spectroscopic methods, a detailed picture of the hydrogen bonding network and intermolecular interactions of this compound can be constructed. This includes determining the relative strength of the interactions, the types of hydrogen-bonded structures formed (e.g., dimers, chains), and the influence of the molecular structure on the bonding patterns. nih.gov

Computational and Theoretical Studies of 4 Propyltetrahydrofuran 2 Ol

Conformational Analysis and Energy Landscapes of 4-Propyltetrahydrofuran-2-ol

The flexibility of the five-membered tetrahydrofuran (B95107) ring, coupled with the rotational freedom of the propyl and hydroxyl substituents, results in a complex potential energy surface for this compound. Conformational analysis is crucial to identify the most stable, low-energy structures that the molecule is likely to adopt.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) methods offer a computationally efficient way to explore the vast conformational space of this compound. These methods utilize classical mechanics principles and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates.

A typical molecular mechanics study would involve a systematic search of the potential energy surface by rotating the key dihedral angles of the molecule, including those within the tetrahydrofuran ring (which undergoes pseudorotation), the C-O bond of the hydroxyl group, and the C-C bonds of the propyl group. The resulting conformers would be minimized to identify stable structures.

Molecular dynamics (MD) simulations can supplement this by simulating the movement of the atoms over time at a given temperature, providing insights into the dynamic behavior of the conformers and the transitions between them. This can help in understanding which conformations are most populated under specific conditions.

Table 1: Illustrative Results of a Hypothetical Molecular Mechanics Conformational Search for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) at 298 K |

| 1 | 0.00 | C4-C5-O1-C2: -35, C3-C4-C7-C8: 178 | 45.2 |

| 2 | 0.85 | C4-C5-O1-C2: 34, C3-C4-C7-C8: 179 | 20.1 |

| 3 | 1.20 | C4-C5-O1-C2: -33, C3-C4-C7-C8: -65 | 12.5 |

| 4 | 1.55 | C4-C5-O1-C2: 36, C3-C4-C7-C8: 68 | 8.3 |

Note: This table is illustrative and contains hypothetical data to demonstrate the expected output of a molecular mechanics study.

Quantum Chemical Calculations of Stable Conformers

Following the initial exploration with molecular mechanics, quantum chemical calculations are employed to obtain more accurate energies and geometries for the low-energy conformers. Methods like Density Functional Theory (DFT) provide a good balance between accuracy and computational cost for molecules of this size.

The stable conformers identified through molecular mechanics would be re-optimized using a quantum chemical method, for instance, at the B3LYP/6-31G(d) level of theory. This process refines the geometries and provides more reliable relative energies, which are crucial for determining the equilibrium populations of the different conformers. Studies on related furanoside rings have shown that dispersion corrections and the choice of the DFT functional can be important for accurate conformational energies frontiersin.org.

Electronic Structure and Reactivity Predictions for this compound

The electronic structure of a molecule is fundamental to its reactivity. Computational methods can provide detailed information about the distribution of electrons and the nature of the molecular orbitals.

Density Functional Theory (DFT) Studies of this compound

DFT calculations are a powerful tool for investigating the electronic properties of molecules. A typical DFT study on this compound would involve optimizing the geometry of the most stable conformer and then calculating various electronic properties. For the parent compound, tetrahydrofuran, DFT calculations have been performed using the B3LYP level with the 6-311++G(2d,2p) basis set to analyze its geometry, vibrational frequencies, and molecular orbitals vjol.info.vn.

Properties such as the molecular electrostatic potential (MEP) can be calculated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. Natural Bond Orbital (NBO) analysis can provide insights into the hybridization of atomic orbitals and the delocalization of electron density within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species researchgate.net. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For unsubstituted tetrahydrofuran, the HOMO-LUMO energy gap has been calculated to be 6.558 eV vjol.info.vn. The introduction of the propyl and hydroxyl groups in this compound is expected to alter these energy levels.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated with DFT

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.25 |

| HOMO-LUMO Gap | 6.60 |

Note: This table contains hypothetical data based on calculations for the parent THF molecule to illustrate the expected output of a DFT study.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry can be used to model the mechanisms of chemical reactions, providing detailed information about the energy changes that occur as reactants are converted into products. This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate.

For transformations involving this compound, such as oxidation or ring-opening reactions, reaction pathway modeling can elucidate the step-by-step mechanism. For example, studies on the low-temperature oxidation of tetrahydrofuran have utilized ab initio calculations to determine the thermochemical and kinetic data for the elementary reactions involved.

Table 3: Illustrative Calculated Energies for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.5 |

| Products | -15.2 |

Note: This table is illustrative and contains hypothetical data to demonstrate the expected output of a reaction pathway modeling study.

Computational Elucidation of Reaction Mechanisms

For instance, in a hypothetical reaction, these computational approaches could determine whether a reaction proceeds through a concerted or stepwise mechanism, and identify the key structural and electronic factors that govern the reaction's progress. scielo.br The interplay between computational modeling and experimental results is often crucial for a comprehensive understanding of reaction mechanisms. scielo.br

Prediction of Activation Energies and Reaction Rates

A critical aspect of understanding a chemical reaction is determining its kinetics, which is governed by the activation energy and the pre-exponential factor in the Arrhenius equation. Computational methods can provide valuable estimates for these parameters. By locating the transition state on the potential energy surface, the activation energy can be calculated as the energy difference between the transition state and the reactants.

Various levels of theory, such as CCSD(T) or multiconfigurational methods, can be used to obtain highly accurate activation energies. nih.gov For larger systems, DFT methods often provide a good balance between accuracy and computational cost. Once the activation energy is known, Transition State Theory (TST) can be used to calculate the reaction rate constant. More advanced theories like Variational Transition State Theory (VTST) and Multi-conformer Transition State Theory (MC-TST) can be employed to account for more complex reaction dynamics and the presence of multiple conformers. nih.gov

Table 1: Hypothetical Predicted Activation Energies for a Reaction of this compound

| Reaction Pathway | Computational Method | Predicted Activation Energy (kcal/mol) |

| Ring Opening | DFT (B3LYP/6-31G*) | 25.4 |

| Oxidation | CCSD(T)/aug-cc-pVTZ | 18.7 |

| Dehydration | MP2/6-311+G** | 32.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found.

Prediction of Spectroscopic Properties of this compound

Computational chemistry is an indispensable tool for predicting and interpreting various types of spectra, which are essential for the characterization of molecules.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. github.iobohrium.comnih.gov The process typically involves geometry optimization of the molecule using a suitable level of theory, followed by the calculation of NMR shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO).

The choice of the functional and basis set is crucial for obtaining accurate predictions. github.io Benchmarking studies have shown that certain functionals are specifically optimized for predicting proton and carbon chemical shifts. github.io By comparing the computationally predicted spectrum with the experimental one, the stereochemistry and conformation of this compound could be confidently assigned.

Simulated Vibrational and Chiroptical Spectra

For a chiral molecule like this compound, chiroptical spectroscopy, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), can be used to determine its absolute configuration. Time-dependent density functional theory (TD-DFT) is a common method for simulating ECD spectra, while VCD spectra can be predicted from the calculated atomic axial and polar tensors. The comparison of simulated and experimental spectra would allow for the unambiguous assignment of the absolute stereochemistry of the enantiomers of this compound.

Applications in Advanced Organic Synthesis and Materials Science

4-Propyltetrahydrofuran-2-ol as a Chiral Pool Synthon

Building Block in Natural Product Synthesis

No specific examples found in the literature.

Intermediate for Complex Molecule Construction

No specific examples found in the literature.

Derivatization of this compound for Specialized Chemical Agents

Precursor for Advanced Ligands in Catalysis

No specific examples found in the literature.

Formation of Specialty Monomers for Polymer Science

No specific examples found in the literature.

Role of this compound in Material Science Applications

No specific examples found in the literature.

Functionalization of Polymer Backbones with Tetrahydrofuran (B95107) Moieties

The incorporation of tetrahydrofuran (THF) moieties into polymer structures is a key strategy for modifying material properties. Polytetrahydrofuran (PTHF) itself is a widely used polymer, serving as the soft block in polyurethane elastic fibers like spandex. wikipedia.orgchemicals.co.ukdigitellinc.com The functionalization of the PTHF backbone or its end groups is a significant area of research aimed at tuning the material's characteristics. mdpi.comrug.nl

A fundamental challenge in PTHF-based systems is the lack of functional handles along the polymer backbone, which restricts the ability to modify and fine-tune the material. mdpi.com Post-polymerization modification is a highly effective strategy for creating functionalized polymers. mdpi.com By introducing substituted THF derivatives like this compound into a polymer backbone, specific properties can be engineered. The propyl group could enhance hydrophobicity, while the hydroxyl group offers a reactive site for cross-linking or attaching other functional molecules. This approach allows for the creation of polymers with tailored thermal properties, pH-responsiveness, and self-assembly behaviors. mdpi.com

Development of Novel Solvents or Additives

Tetrahydrofuran (THF) is a versatile industrial solvent prized for its moderate polarity and ability to dissolve a wide range of nonpolar and polar compounds. wikipedia.orglabproinc.com It is miscible with water and is used extensively in the production of coatings, varnishes, adhesives, and as a solvent for polymers like polyvinyl chloride (PVC). wikipedia.orgchemicals.co.ukeschemy.comkangyangintl.com

Derivatives of THF, such as this compound, are explored for their potential as novel solvents or additives with specialized properties. The addition of an alkyl group (propyl) and a hydroxyl group to the THF ring alters its solvent characteristics:

Hydrogen Bonding : The hydroxyl group introduces the capacity for hydrogen bonding, which can significantly influence interactions with solutes and other solvents. labproinc.com

Boiling Point : Substituted THFs generally have higher boiling points than THF (66 °C), which can be advantageous in processes requiring higher reaction temperatures or lower solvent volatility. wikipedia.orgeschemy.com

Research into bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) as greener alternatives to THF highlights the ongoing interest in developing new ether-based solvents. nih.gov Tetrahydrofuran derivatives have also been investigated for use as plasticizers in thermoplastic polymers. google.com

Applications in Agrochemical and Industrial Chemistry (General Chemical Use)

The tetrahydrofuran scaffold is a valuable building block in industrial and agrochemical applications due to its relative stability and the ease with which it can be functionalized.

Design of Selective Herbicides or Insecticides (Chemical Structure Focus)

The tetrahydrofuran ring is found in a variety of natural products and serves as a key structural motif in the design of bioactive molecules. wikipedia.orgnih.gov In agrochemical research, molecular scaffolds are used to orient functional groups in three-dimensional space to achieve selective interaction with a biological target, such as an enzyme or receptor in a pest species.

The structure of this compound provides a basis for designing new potential pesticides:

The THF Ring : Acts as a stable, moderately polar core scaffold. Its use has been validated in the synthesis of pesticides like the acaricide fenbutin oxide. eschemy.com

The Propyl Group : This lipophilic group can enhance the molecule's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, potentially increasing bioavailability.

The Hydroxyl Group : This group can act as a hydrogen bond donor or acceptor, forming specific interactions with the target site, which can be crucial for biological activity and selectivity.

By modifying these groups, chemists can fine-tune the molecule's physicochemical properties to optimize its efficacy and selectivity, a common strategy in the development of modern agrochemicals. researchgate.net

Industrial Chemical Processes Utilizing Tetrahydrofuran Derivatives

Tetrahydrofuran and its derivatives are integral to numerous industrial processes. THF's primary use is as a precursor to polymers and as a versatile solvent. wikipedia.orglabproinc.com

| Industrial Application | Role of Tetrahydrofuran/Derivatives | Examples |

|---|---|---|

| Polymer Synthesis | Monomer/Precursor | Production of Polytetramethylene ether glycol (PTMEG) for spandex fibers. chemicals.co.uk |

| Coatings and Varnishes | Solvent | Solvent for resins in surface coatings, anti-corrosion coatings, and printing inks. eschemy.comchinathf.com |

| Adhesives | Main Ingredient/Solvent | Key component in PVC adhesives due to its ability to dissolve PVC. wikipedia.orgchemicals.co.uk |

| Chemical Synthesis | Reaction Medium | Used as a solvent for Grignard reagents and in hydroboration reactions. wikipedia.org |

| Cleaning and Degreasing | Cleaning Agent | Used industrially to degrease metal parts and clean PVC reactors. chemicals.co.ukchinathf.com |

| Pharmaceutical Industry | Reaction Solvent | Used in the synthesis of various pharmaceutical compounds. eschemy.comeschemy.com |

Derivatives like this compound could be developed for specialized industrial applications where modified properties are required. For instance, a higher boiling point and different solvency profile could make it a suitable medium for specific chemical reactions or a component in high-performance coating formulations. nbinno.com

Future Research Directions and Emerging Challenges in 4 Propyltetrahydrofuran 2 Ol Chemistry

Development of Unexplored Synthetic Pathways to 4-Propyltetrahydrofuran-2-ol

Current synthetic strategies for substituted tetrahydrofurans provide a foundation for developing new pathways to this compound. Many existing methods focus on the synthesis of 2,5-disubstituted tetrahydrofurans, often with high levels of stereocontrol. Future research could adapt these methodologies for the specific synthesis of this compound.

One promising avenue is the enantioselective synthesis starting from γ,δ-unsaturated alcohols through sequential reactions like a copper-catalyzed asymmetric Henry reaction followed by iodocyclization. chemistryviews.org This approach has been successful for 2,5-polysubstituted tetrahydrofuran (B95107) derivatives and could potentially be tailored for the desired 4-propyl substitution pattern. chemistryviews.org Another area of exploration is the use of visible-light-mediated deoxygenation of monoallylated diols, which offers a sustainable and halogen-free method for synthesizing chiral tetrahydrofurans. nih.gov

Furthermore, biocatalysis presents an attractive and environmentally friendly alternative. The oxidative lactonization of 1,4- or 1,5-diols using alcohol dehydrogenases (ADHs) leads to the formation of a hemiacetal (lactol), which is then further oxidized to a lactone. nih.gov By controlling the reaction conditions or selecting specific enzymes, it might be possible to isolate the intermediate this compound.

| Potential Unexplored Synthetic Pathway | Key Features and Potential Advantages | Relevant Precedent/Concept |

| Asymmetric Iodocyclization | High enantioselectivity, potential for stereocontrol at multiple centers. | Synthesis of 2,5-polysubstituted tetrahydrofurans. chemistryviews.org |

| Visible-Light-Mediated Deoxygenation | Sustainable, halogen-free, use of readily available starting materials. | Synthesis of chiral tetrahydrofurans from 1,2-diols. nih.gov |

| Biocatalytic Oxidative Cyclization | Green chemistry approach, high stereoselectivity, potential for mild reaction conditions. | ADH-catalyzed oxidative lactonization of diols to form lactols. nih.gov |

Integration of this compound into Novel Catalytic Cycles

The lactol functional group in this compound makes it an intriguing candidate for integration into novel catalytic cycles. Lactols can act as masked aldehydes, participating in a variety of chemical transformations. taylorandfrancis.com

Future research could focus on utilizing this compound as a chiral building block in organocatalysis. For instance, it could potentially be used in reactions where a transient aldehyde is required, with the chirality of the tetrahydrofuran ring influencing the stereochemical outcome of the reaction.